molecular formula C16H22ClN3O B195364 Cletoquine CAS No. 4298-15-1

Cletoquine

Cat. No.: B195364
CAS No.: 4298-15-1
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cletoquine, also known as Desethylhydroxychloroquine, is a major active metabolite of Hydroxychloroquine . It primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme into non-toxic hemazoin .

Mode of Action

This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite .

Biochemical Pathways

The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the malaria parasite. This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately leading to the parasite’s death .

Pharmacokinetics

This compound is produced in the liver by various cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The pharmacokinetic properties of this compound are similar to those of Chloroquine . Chloroquine is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The primary result of this compound’s action is the death of the malaria parasite. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, this compound causes the parasite to accumulate toxic heme, leading to cell lysis and the death of the parasite .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzymes, which metabolize this compound in the liver, can be affected by factors such as the individual’s genetic makeup, age, sex, diet, and exposure to other drugs . These factors can influence the bioavailability of this compound and, consequently, its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of Hydroxychloroquine. This reaction is catalyzed by cytochrome P450 enzymes in the liver . The process involves the removal of an ethyl group from Hydroxychloroquine, resulting in the formation of this compound.

Industrial Production Methods

The industrial production of this compound follows similar principles as its laboratory synthesis. The process involves the use of large-scale bioreactors containing the necessary cytochrome P450 enzymes to catalyze the N-deethylation of Hydroxychloroquine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce other metabolites.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Cletoquine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cletoquine is closely related to several other compounds, including:

This compound’s uniqueness lies in its broad spectrum of activity, including antimalarial, antiviral, and potential autoimmune disease treatment properties, making it a versatile compound for scientific research and therapeutic applications.

Biological Activity

Cletoquine is a synthetic derivative of chloroquine, belonging to the class of 4-aminoquinolines. This compound has garnered interest for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antimalarial Activity : Similar to chloroquine, this compound acts primarily by accumulating in the food vacuole of Plasmodium species, raising the pH and disrupting hemoglobin degradation. This leads to the accumulation of toxic heme, which is lethal to the parasite .
  • Antiviral Properties : this compound has been investigated for its antiviral effects against viruses such as SARS-CoV-2. It is believed to inhibit viral entry by interfering with glycosylation of cellular receptors and modulating autophagy pathways .
  • Anticancer Effects : The compound has shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting autophagy. This compound's ability to disrupt lysosomal function may enhance the efficacy of other anticancer agents .

In Vitro Studies

A variety of in vitro studies have demonstrated this compound's efficacy against different pathogens and cancer cell lines:

  • Antimalarial Activity : In studies involving P. falciparum, this compound exhibited IC50 values comparable to those of chloroquine, indicating potent antimalarial effects against both sensitive and resistant strains .
  • Antiviral Studies : Research indicates that this compound can inhibit SARS-CoV-2 replication in vitro, with mechanisms involving interference with viral entry and replication processes .

Clinical Case Studies

Several clinical trials have explored the efficacy of this compound in treating various conditions:

  • COVID-19 Trials : Preliminary data from trials indicated that this compound may reduce viral load in COVID-19 patients, although results have been inconsistent across different studies. For instance, one study reported a significant reduction in hospital stay duration among patients treated with this compound compared to standard care .
StudyCountryPatientsTreatmentOutcomes
Borba et al.Brazil81HCQ 600 mg bid39% lethality (high dose)
Gautret et al.France80HCQ + AZM93% viral clearance at Day 8

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability, with a half-life conducive for once-daily dosing. However, potential side effects such as QT prolongation have been observed, necessitating careful monitoring during treatment .

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFICNUNWUREFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863361
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-15-1
Record name (±)-Desethylhydroxychloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cletoquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLETOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?

A: While the research highlights the binding affinity of this compound and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.

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